molecular formula C13H13N3 B1221332 Varenicline CAS No. 249296-44-4

Varenicline

Cat. No.: B1221332
CAS No.: 249296-44-4
M. Wt: 211.26 g/mol
InChI Key: JQSHBVHOMNKWFT-DTORHVGOSA-N
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Description

Varenicline is a prescription medication primarily used to aid smoking cessation and treat dry eye disease. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype. This compound is marketed under brand names such as Chantix and Champix .

Mechanism of Action

Target of Action

Varenicline is a prescription medication used to treat smoking addiction. It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

This compound works by binding to α4β2 nicotinic acetylcholine receptors, stimulating these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This decreases nicotine cravings and withdrawal symptoms that happen when people stop smoking .

Biochemical Pathways

When activated, the nicotinic acetylcholine receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation . This is less pronounced than a full agonist (i.e., Nicotine) .

Pharmacokinetics

This compound is almost completely absorbed following oral administration and has high systemic availability . It undergoes minimal metabolism, with 92% excreted unchanged in the urine .

Result of Action

This compound significantly reduces LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases LPS-induced cell proliferation, without any nAChR involvement . On the other hand, the LPS-induced cell migration rate decreased with this compound via α7nAChR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context were identified as barriers to this compound adherence . Knowledge, behavioral regulation, beliefs about capabilities, social influences, and environmental context were identified as facilitators .

Biochemical Analysis

Biochemical Properties

Varenicline acts as a partial agonist at the alpha4/beta2 subtype of nicotinic acetylcholine receptors. This interaction partially activates the receptor while simultaneously blocking nicotine from binding to it. This compound also interacts with other subtypes of nicotinic receptors, including alpha3/beta4, alpha3beta2, and alpha6-containing receptors, albeit with lower affinity. The drug shows full agonism at alpha7-receptors . These interactions result in the modulation of neurotransmitter release, particularly dopamine, which plays a crucial role in the reward pathways of the brain.

Cellular Effects

This compound influences various cellular processes by modulating nicotinic acetylcholine receptors. It affects cell signaling pathways by altering the release of neurotransmitters such as dopamine. This modulation impacts gene expression and cellular metabolism, leading to reduced cravings and withdrawal symptoms in individuals attempting to quit smoking. This compound’s effects on cell function also include changes in synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the alpha4/beta2 nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, resulting in a moderate release of dopamine. This partial activation helps alleviate withdrawal symptoms while preventing the full rewarding effects of nicotine. This compound’s binding to these receptors also inhibits nicotine from binding, thereby reducing the reinforcing effects of smoking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation have been studied, showing that it remains effective over extended periods. Long-term studies have indicated that this compound maintains its efficacy in reducing cravings and withdrawal symptoms, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, contributing to its effectiveness as a smoking cessation aid .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and changes in behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion. This compound’s interaction with metabolic pathways is limited, and it does not significantly affect metabolic flux or metabolite levels. This minimal metabolism contributes to the drug’s stability and consistent therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The drug’s distribution is influenced by its binding to nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype. This compound’s localization within the brain is crucial for its effectiveness in modulating neurotransmitter release and reducing cravings. The drug’s transport and distribution are essential for its therapeutic action in smoking cessation .

Subcellular Localization

This compound’s subcellular localization is primarily within intracellular acidic vesicles containing alpha4/beta2 nicotinic acetylcholine receptors. These vesicles, identified as Golgi satellites, play a role in the drug’s trapping and slow release within neurons. This subcellular localization contributes to this compound’s sustained effects on neurotransmitter release and its long-lasting impact on smoking cessation. The drug’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its therapeutic efficacy .

Preparation Methods

Varenicline can be synthesized through various methods. One common synthetic route involves the reaction of 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino2,3-hbenzazepine with appropriate reagents under controlled conditions . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .

Properties

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891447
Record name Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.77e-02 g/L
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid.
Details PMID:16766716, Mihalak KB et al; Mol Pharmacol 70 (3): 801-5 (2006)
Record name VARENICLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

249296-44-4
Record name Varenicline [INN:BAN]
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Record name Varenicline
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VARENICLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric add and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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Name
L-tartrate
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods II

Procedure details

A 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket was charged with DM water (15 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (5 g, having a total purity of 99.71%). The above suspension was stirred for 30 min at 25-30° C. To this was added 8% aqueous sodium bicarbonate solution (150 ml) to adjust the pH to 8.0-9.0 at 25-30° C. MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated Carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite. Concentration afforded a solid product i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield—2.5 g (95.06% (relative to VRN-Tosylate)), HPLC purity—99.65%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods III

Procedure details

In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (507 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt (169 g having a total purity of 99.99% obtained in example 6). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (60 ml) to adjust the pH to 9.0-10 at 25-30° C., and maintained with stirring for 30 minutes. MDC (507 ml) was charged in this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The layers were separated, and the aqueous layer was extracted with MDC (4×507 ml). The combined organic layer washed with DM water (507 ml). The organic layer was treated with activated Carbon (16.9 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite, concentrated to leave 1 volume of MDC with product, charged with 845 ml n-heptane at 45-50° C., and distilled under vacuum to remove a mixture of MDC and n-heptane to leave 3 volumes of n-heptane. The solid material was cooled to 25-30° C., and filtered at 25-30° C. to afford a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. The solid obtained was dried in vacuum oven at 45° to 50° C. (Yield—84 g (94.49% (relative to VRN-Tosylate)), HPLC purity—99.97%).
Name
Quantity
507 mL
Type
reactant
Reaction Step One
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
Quantity
0 (± 1) mol
Type
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Reaction Step One
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60 mL
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Reaction Step Two
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845 mL
Type
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Reaction Step Three
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods IV

Procedure details

In a 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (30 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (10 g, having a total purity of 99.42% obtained in example 4). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (5 ml) to adjust the pH to 9.0-10 at 25-30° C., and MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution filtered through celite. Concentration afforded a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield-5 g (95.06% (relative to VRN-Tosylate)), HPLC purity-99.43%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods V

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric acid and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
Quantity
0 (± 1) mol
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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Name
L-tartrate
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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